N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
Description
N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE: is a chemical compound with the molecular formula C20H14F2N2O2 and a molecular weight of 352.33 g/mol . This compound is known for its unique structure, which includes two fluorophenyl groups attached to a benzene ring via amide linkages. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
1-N,3-N-bis(3-fluorophenyl)benzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-6-2-8-17(11-15)23-19(25)13-4-1-5-14(10-13)20(26)24-18-9-3-7-16(22)12-18/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXRJUGJUSTSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 3-fluoroaniline with isophthaloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Chemical Reactions Analysis
N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The amide linkages provide stability and facilitate the compound’s interaction with biological molecules .
Comparison with Similar Compounds
N1,N3-BIS(3-FLUOROPHENYL)BENZENE-1,3-DICARBOXAMIDE can be compared with other similar compounds, such as:
N1,N3-BIS(2-SULFANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its use as a mercury chelator and antioxidant.
4-METHOXY-N1,N3-BIS(3-PYRIDINYLMETHYL)BENZENE-1,3-DICARBOXAMIDE: Used in biological studies for its unique binding properties.
5-AMINO-N1,N3-BIS(2,3-DIHYDROXYPROPYL)BENZENE-1,3-DICARBOXAMIDE: Applied in research related to enzyme inhibition and protein interactions.
This compound stands out due to its fluorophenyl groups, which enhance its chemical reactivity and binding affinity, making it a valuable compound in various scientific research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
